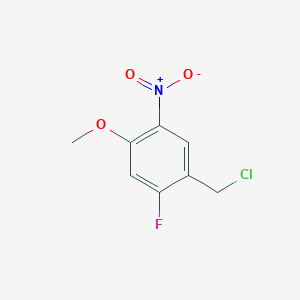
1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloromethyl group, a fluorine atom, a methoxy group, and a nitro group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene typically involves multiple steps, starting with the appropriate benzene derivative. One common method involves the chloromethylation of a fluorinated and methoxylated benzene ring, followed by nitration. The reaction conditions often require the use of catalysts such as zinc chloride (ZnCl₂) and acidic conditions to facilitate the chloromethylation process . Industrial production methods may involve large-scale chloromethylation and nitration processes, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions. Common reagents used in these reactions include sodium hydroxide (NaOH), hydrogen gas (H₂), and various catalysts.
Applications De Recherche Scientifique
1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene can be compared with other similar compounds such as:
1-(Chloromethyl)-2-fluoro-4-methoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-(Chloromethyl)-2-fluoro-4-nitrobenzene:
1-(Chloromethyl)-2-methoxy-4-nitrobenzene: Lacks the fluorine atom, leading to variations in its reactivity and applications. The presence of the fluorine, methoxy, and nitro groups in this compound makes it unique and versatile for various applications
Propriétés
Formule moléculaire |
C8H7ClFNO3 |
|---|---|
Poids moléculaire |
219.60 g/mol |
Nom IUPAC |
1-(chloromethyl)-2-fluoro-4-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C8H7ClFNO3/c1-14-8-3-6(10)5(4-9)2-7(8)11(12)13/h2-3H,4H2,1H3 |
Clé InChI |
KQUABIVFGHSBJI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)F)CCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















